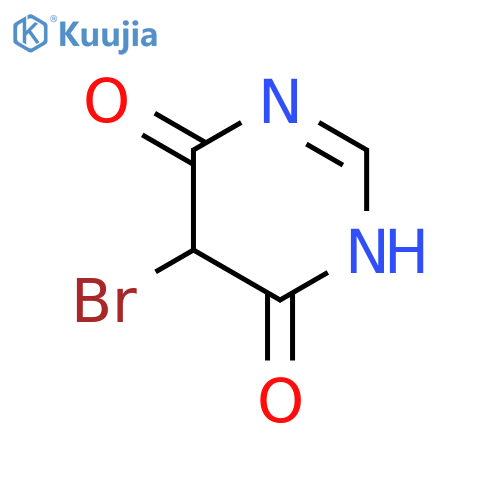

Cas no 52176-13-3 (5-Bromopyrimidine-4,6(1H,5H)-dione)

5-Bromopyrimidine-4,6(1H,5H)-dione 化学的及び物理的性質

名前と識別子

-

- 5-Bromopyrimidine-4,6(1H,5H)-dione

- 4,6(1H,5H)-Pyrimidinedione,5-bromo-

- 5-bromo-1H-pyrimidine-4,6-dione

- 5-BROMOPYRIMIDINE-4,6-DIOL

- C4H3BrN2O2

- CS-0149745

- DTXSID90885984

- 52176-13-3

- EINECS 257-703-2

- 4,6(1H,5H)-Pyrimidinedione, 5-bromo-

- AMY16083

- 5-Bromo-1H,5H-pyrimidine-4,6-dione

- 5-bromo-1,4,5,6-tetrahydropyrimidine-4,6-dione

- MFCD14706126

- FT-0687522

- NS00059704

- H10083

- A871055

- AKOS015836046

- SGJYMNDTJKWWFN-UHFFFAOYSA-N

- DA-42212

- 5-BROMO-1,5-DIHYDROPYRIMIDINE-4,6-DIONE

-

- MDL: MFCD14706126

- インチ: InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1-2H,(H,6,7,8,9)

- InChIKey: SGJYMNDTJKWWFN-UHFFFAOYSA-N

- SMILES: O=C1C(Br)C(NC=N1)=O

計算された属性

- 精确分子量: 189.93800

- 同位素质量: 189.93779

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 9

- 回転可能化学結合数: 0

- 複雑さ: 189

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.5

- XLogP3: 0

じっけんとくせい

- Color/Form: No data avaiable

- 密度みつど: 2.25

- ゆうかいてん: No data available

- Boiling Point: °Cat760mmHg

- フラッシュポイント: °C

- Refractive Index: 1.729

- PSA: 58.53000

- LogP: -0.80100

- じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Bromopyrimidine-4,6(1H,5H)-dione Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromopyrimidine-4,6(1H,5H)-dione 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-Bromopyrimidine-4,6(1H,5H)-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220385-5g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 5g |

¥734.00 | 2024-05-10 | |

| Chemenu | CM167953-5g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 5g |

$374 | 2021-08-05 | |

| Cooke Chemical | BD8846531-250mg |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 250mg |

RMB 64.00 | 2025-02-21 | |

| Chemenu | CM167953-10g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 10g |

$598 | 2024-07-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854831-250mg |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 250mg |

250.20 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EL555-5g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95+% | 5g |

2985CNY | 2021-05-08 | |

| Chemenu | CM167953-10g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 10g |

$598 | 2021-08-05 | |

| Chemenu | CM167953-1g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 1g |

$133 | 2024-07-15 | |

| Cooke Chemical | BD8846531-1g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95% | 1g |

RMB 164.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EL555-1g |

5-Bromopyrimidine-4,6(1H,5H)-dione |

52176-13-3 | 95+% | 1g |

896CNY | 2021-05-08 |

5-Bromopyrimidine-4,6(1H,5H)-dione 関連文献

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

5-Bromopyrimidine-4,6(1H,5H)-dioneに関する追加情報

Recent Advances in the Study of 5-Bromopyrimidine-4,6(1H,5H)-dione (CAS: 52176-13-3): A Comprehensive Research Brief

5-Bromopyrimidine-4,6(1H,5H)-dione (CAS: 52176-13-3) is a brominated pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of antiviral, anticancer, and antimicrobial drug design. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of 5-Bromopyrimidine-4,6(1H,5H)-dione is its role as a precursor in the synthesis of nucleoside analogs. Researchers have demonstrated that this compound can be efficiently converted into brominated nucleoside derivatives, which exhibit potent inhibitory effects against viral polymerases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 5-Bromopyrimidine-4,6(1H,5H)-dione into a series of novel nucleoside analogs targeting RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, showing promising antiviral activity in vitro.

In addition to its antiviral potential, 5-Bromopyrimidine-4,6(1H,5H)-dione has also been investigated for its anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of thymidine phosphorylase (TP). The bromine atom at the 5-position of the pyrimidine ring was found to play a critical role in enhancing the compound's binding affinity to TP, thereby improving its anticancer efficacy. These findings suggest that 5-Bromopyrimidine-4,6(1H,5H)-dione could serve as a valuable scaffold for the development of targeted anticancer therapies.

Another area of interest is the antimicrobial activity of 5-Bromopyrimidine-4,6(1H,5H)-dione derivatives. Recent research has shown that modifications to the pyrimidine ring can lead to compounds with broad-spectrum antibacterial and antifungal properties. For example, a 2022 study in European Journal of Medicinal Chemistry demonstrated that certain 5-Bromopyrimidine-4,6(1H,5H)-dione derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimal toxicity to mammalian cells. These results highlight the potential of this compound as a lead structure for the development of new antimicrobial agents.

The synthetic versatility of 5-Bromopyrimidine-4,6(1H,5H)-dione has also been a focus of recent research. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient functionalization of this compound, leading to the creation of diverse libraries of derivatives for biological screening. A 2023 study in Organic Letters reported a novel one-pot synthesis of 5-Bromopyrimidine-4,6(1H,5H)-dione derivatives using a copper-catalyzed tandem reaction, which significantly improved the yield and scalability of the process. Such methodological innovations are expected to accelerate the discovery of new bioactive molecules based on this scaffold.

In conclusion, 5-Bromopyrimidine-4,6(1H,5H)-dione (CAS: 52176-13-3) continues to be a compound of great interest in chemical biology and medicinal chemistry. Its diverse biological activities, coupled with its synthetic accessibility, make it a promising candidate for the development of novel therapeutic agents. Future research should focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies. As the field progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs.

52176-13-3 (5-Bromopyrimidine-4,6(1H,5H)-dione) Related Products

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)

- 2229007-64-9(tert-butyl N-1-(4-methoxypiperidin-4-yl)-3-methylbutan-2-ylcarbamate)

- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)

- 1227563-61-2((2-Chloro-5-methoxypyridin-3-yl)methanol)